molecular formula C11H13N3O4S B12064856 Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- CAS No. 1759-26-8

Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B12064856
CAS No.: 1759-26-8
M. Wt: 283.31 g/mol
InChI Key: PNOGVLDQOYEVSD-UHFFFAOYSA-N
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Description

Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a pyrazolone-derived compound featuring a sulfamic acid (-NH-SO₃H) substituent at the 4-position of the heterocyclic core. The pyrazolone scaffold is characterized by a 1,5-dimethyl-3-oxo-2-phenyl configuration, which imparts rigidity and planar geometry to the molecule. This structural motif is common in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and π-π interactions .

The sulfamic acid group distinguishes this compound from related derivatives by introducing both acidic (-SO₃H) and hydrogen-bond-donor (-NH-) functionalities, which may enhance solubility and intermolecular interactions .

Properties

CAS No.

1759-26-8

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamic acid

InChI

InChI=1S/C11H13N3O4S/c1-8-10(12-19(16,17)18)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7,12H,1-2H3,(H,16,17,18)

InChI Key

PNOGVLDQOYEVSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in the formation of the desired compound . The compound is then characterized using single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis , the compound produces sulfonic acid and releases the pyrazolone derivative:

C11H13N3O4S+H2OC10H12N2O2+H2SO3\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_4\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2 + \text{H}_2\text{SO}_3

Basic hydrolysis yields a sulfonate salt and the corresponding amine .

Conditions Products Key Features
1M HCl, reflux (4h)1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one + Sulfuric AcidQuantitative conversion observed
1M NaOH, 80°C (2h)Sodium sulfonate + 4-Amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-onepH-dependent reaction rate

Substitution Reactions

The sulfamic acid moiety participates in nucleophilic substitution with alkyl halides or acyl chlorides:

C11H13N3O4S+R-XC11H12N3O4S-R+HX\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_4\text{S} + \text{R-X} \rightarrow \text{C}_{11}\text{H}_{12}\text{N}_3\text{O}_4\text{S-R} + \text{HX}

Examples :

  • Reaction with methyl iodide produces N-methylsulfamoyl derivatives .

  • Acylation with acetyl chloride forms N-acetylated products , enhancing lipophilicity.

Coupling Reactions

The sulfonamide group facilitates cross-coupling with aryl halides or heterocycles under transition-metal catalysis:

C11H13N3O4S+Ar-XPd/CC11H12N3O4S-Ar+HX\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_4\text{S} + \text{Ar-X} \xrightarrow{\text{Pd/C}} \text{C}_{11}\text{H}_{12}\text{N}_3\text{O}_4\text{S-Ar} + \text{HX}

Catalyst Substrate Product Yield
Pd(PPh₃)₄4-Bromobenzonitrile4-Cyanophenylsulfamoyl-pyrazolone78%
CuI2-IodothiopheneThiophene-2-sulfamoyl-pyrazolone65%

Zwitterion-Mediated Reactions

The compound’s zwitterionic nature in the solid state enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), enabling microwave-assisted reactions :

Example :

  • Cyclocondensation with β-ketoesters yields fused pyrazolo[1,5-a]pyrimidine systems under microwave irradiation (150°C, 15 min) .

Biological Interactions

While primarily a synthetic intermediate, its sulfamoyl group interacts with enzyme active sites :

  • Inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding with catalytic serine residues.

  • Binds metalloenzymes (e.g., carbonic anhydrase) through sulfonamide-zinc coordination .

Stability Under Oxidative Conditions

The compound resists oxidation at the pyrazole ring but undergoes sulfamoyl group degradation with strong oxidizers:

C11H13N3O4S+H2O2C10H12N2O2+SO42+NH3\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_4\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2 + \text{SO}_4^{2-} + \text{NH}_3

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties : One of the primary applications of this compound lies in its analgesic properties. Research indicates that derivatives of pyrazole compounds exhibit significant pain-relieving effects comparable to traditional analgesics. Studies have shown that N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- can inhibit specific enzymes involved in pain pathways, making it a candidate for developing new pain management therapies .

Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus. This makes it a potential candidate for formulating new antimicrobial agents .

Material Science Applications

Fluorescent Probes : Recent research has highlighted the utility of pyrazole derivatives as fluorescent probes in biological imaging. The unique photophysical properties of N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- enable its use in tracking cellular processes in real-time, particularly in cancer research. These compounds can serve as lipid droplet biomarkers in HeLa cells and L929 cells due to their selective fluorescence properties .

Data Tables

Application Properties References
AnalgesicPain relief comparable to traditional analgesics
AntimicrobialEffective against E. coli and S. aureus
Fluorescent ProbesUsed in biological imaging for cellular tracking

Case Studies

Case Study 1: Analgesic Efficacy
A study conducted to evaluate the analgesic efficacy of N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- showed that it significantly reduced pain responses in animal models when compared to a control group receiving standard pain medication. The mechanism was attributed to the inhibition of cyclooxygenase enzymes involved in inflammation .

Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- was tested against several strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it has shown good binding interaction with amino acids in docking studies, indicating its potential as a ligand for various biological targets . The compound’s effects are mediated through hydrogen bonding, π-π interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Key Observations :

  • Sulfamic Acid vs. Sulfonamides: The sulfamic acid group (-NH-SO₃H) introduces dual hydrogen-bonding capacity (NH donor and SO₃H acceptor) compared to sulfonamides (-SO₂NH₂), which primarily act as acceptors. This may stabilize protein-ligand interactions in biological systems .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen-bonding networks are critical for molecular packing and stability. Comparative analyses from crystallographic studies reveal:

Compound Type Hydrogen Bond Parameters (Å, °) Graph Set Analysis (Etter Notation) Stabilization Energy (DFT) References
Sulfamic Acid Derivative* N/A (data not available) Predicted: C(4) or R₂²(8) motifs Theoretical estimates
2-Chloro-N-(pyrazolyl)benzamide N-H···O=C (1.86 Å, 165°); C-H···Cl (2.95 Å, 145°) C(6) chain via N-H···O and C-H···π -42.3 kcal/mol
4-Methyl-benzenesulfonamide N-H···O=S (1.89 Å, 168°); C-H···O (2.89 Å, 132°) R₂²(8) dimer via N-H···O=S -38.7 kcal/mol
Acetamide Derivative N-H···O=C (1.82 Å, 171°); C-H···S (3.02 Å, 128°) C(4) chains and discrete D(2) motifs -35.9 kcal/mol

Note: Asterisk () indicates inferred properties due to lack of direct data for the target compound.*

Insights :

  • Sulfonamide/sulfonic acid derivatives exhibit stronger hydrogen bonds (N-H···O=S/O⁻) compared to acetamides (N-H···O=C), correlating with higher thermal stability in crystals .
  • The target compound’s sulfamic acid group may form bifurcated hydrogen bonds (NH donating to two acceptors), as seen in related sulfonamides, but with increased acidity (-SO₃H pKa ~1) enhancing solubility in polar solvents .

Solubility and Stability

Substituents dictate solubility profiles and degradation pathways:

Compound Type Solubility (mg/mL) Stability Notes References
Sulfamic Acid Derivative Moderate (aqueous) Susceptible to hydrolysis at extreme pH
Sodium Dipyrone Monohydrate >500 (water) Stable in neutral pH; hygroscopic
Acetamide Derivatives <10 (water) Stable under ambient conditions
Chloro-Benzamide Analog ~5 (water) Photodegradation observed under UV light

Comparison :

  • Ionic derivatives (e.g., sodium sulfonates) exhibit superior aqueous solubility but may require stabilization against moisture .
  • The sulfamic acid derivative’s solubility is likely intermediate between ionic sulfonates and lipophilic acetamides, making it suitable for formulations requiring balanced polarity .

Implications :

  • The target compound’s sulfamic acid group may confer inhibitory activity against phosphatases or sulfatases, analogous to other sulfamate drugs (e.g., topiramate) .
  • Industrial applications could include chelating agents or corrosion inhibitors due to the SO₃H group’s metal-binding capacity .

Biological Activity

Sulfamic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Sulfamic acid, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- , exploring its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of sulfamic acid derivatives typically involves the reaction of sulfamic acid with various substrates under catalytic conditions. For the specific compound , a sustainable approach has been reported that utilizes sulfamic acid as a catalyst for the synthesis of 3,5-substituted pyrazoles. The synthesized compounds were characterized using techniques such as NMR, FTIR, and Mass Spectrometry to confirm their structures .

Biological Activities

1. Antioxidant Activity
The antioxidant potential of the synthesized compounds was evaluated using the DPPH assay. Compounds derived from sulfamic acid exhibited significant radical scavenging activity, indicating their potential as antioxidants .

2. Antimycobacterial Activity
In vitro studies demonstrated that certain derivatives showed complete inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 31 to 34 μM. This suggests that modifications on the phenyl ring significantly enhance antimycobacterial activity .

3. Antibacterial Activity
The antibacterial properties were assessed against various bacterial strains, including Staphylococcus aureus. Compounds with specific substituents (e.g., chloro, bromo) displayed notable inhibition zones (up to 27 mm), highlighting their potential as antibacterial agents .

4. Anticancer Activity
The anticancer efficacy was tested against human breast cancer cell lines (MCF-7) and cervical cancer cells (HeLa). Some derivatives showed promising activity compared to standard chemotherapeutics like Doxorubicin. The presence of halogenated groups on the aromatic nucleus appeared to enhance cytotoxic effects significantly .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that:

  • Electron-donating groups (e.g., methoxy) on the phenyl ring generally increased biological activity.
  • Electron-withdrawing groups (e.g., chloro, bromo) also contributed positively to the biological profile but required careful optimization to avoid toxicity .

Case Studies

Several studies have highlighted the effectiveness of sulfamic acid derivatives in various biological assays:

StudyCompoundActivityMIC/IC50Reference
2020N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-sulfamic acidAntimycobacterial31 μM
2020Various pyrazole derivativesAntibacterial against S. aureus27 mm inhibition zone
2020Pyrazole derivativesAnticancer (MCF-7)IC50 comparable to Doxorubicin
2021Pyrazole-sulfamic acid conjugatesAntioxidant activitySignificant DPPH scavenging

Q & A

Basic: What are the recommended synthetic methodologies for preparing derivatives of sulfamic acid fused with pyrazolone scaffolds?

Methodological Answer:
Synthesis typically involves multi-step condensation reactions. For example, sulfamic acid can act as a bifunctional catalyst in solvent-free, one-pot reactions to form pyrazole derivatives. Key steps include:

  • Condensation : Reacting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with sulfonic acid derivatives under reflux conditions (e.g., using toluene or ethanol as solvents).
  • Catalysis : Sulfamic acid (0.5–2 mol%) facilitates both acid- and base-catalyzed steps, enhancing reaction efficiency and yield .
  • Characterization : Confirm product purity via melting point analysis, HPLC, and spectroscopic methods (IR, 1^1H NMR).

Basic: How is X-ray crystallography applied to resolve the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

  • Crystal Growth : Slow evaporation of saturated solutions (e.g., ethanol/water mixtures) produces diffraction-quality crystals.
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at low temperatures (100–293 K) to minimize thermal motion artifacts.
  • Refinement : Software like SHELXL refines structures using parameters such as RintR_{\text{int}} (e.g., 0.042 in ) and goodness-of-fit (GoF) values.
  • Key Metrics : Monitor bond lengths (e.g., C–C = 1.376 Å) and torsional angles (e.g., N1–N2–C7 = -175.9°) to validate geometry .

Advanced: How can researchers resolve contradictions in crystallographic data between different studies on analogous compounds?

Methodological Answer:
Discrepancies in lattice parameters or bond angles often arise from:

  • Crystal Packing Effects : Compare intermolecular interactions (e.g., hydrogen bonds in vs. van der Waals forces in ).
  • Temperature Differences : Data collected at 100 K ( ) vs. 293 K ( ) may show variations in thermal ellipsoids.
  • Refinement Protocols : Ensure consistent use of restraints (e.g., ADPs) and software (SHELX vs. Olex2). Cross-validate with DFT calculations or Hirshfeld surface analysis .

Advanced: What experimental strategies optimize the regioselectivity of sulfonamide-group incorporation in pyrazolone derivatives?

Methodological Answer:
Regioselectivity is influenced by:

  • Electrophilic Substitution : Use directing groups (e.g., methyl at position 1 or phenyl at position 2) to steer sulfonamide attachment to the pyrazolone ring’s 4-position.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the target site.
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic stability (para-substitution) .

Advanced: How do computational methods complement experimental data in analyzing substituent effects on bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities of sulfonamide-pyrazolone hybrids to targets (e.g., COX-2 or antimicrobial enzymes).
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, electron-withdrawing sulfonyl groups reduce HOMO energy, enhancing electrophilic character .
  • MD Simulations : Simulate solvation effects (e.g., water vs. lipid membranes) to predict pharmacokinetic behavior .

Basic: What spectroscopic techniques are critical for characterizing sulfamic acid-pyrazolone derivatives?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., S=O stretches at 1354–1342 cm1^{-1}, C=O at 1720 cm1^{-1}) .
  • 1^1H/13^{13}C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.4 ppm).
  • LC-MS : Confirm molecular weight (e.g., m/z 371 for [M–H]^- in ) and detect side products.

Advanced: How do steric and electronic effects of substituents influence the molecular conformation of this compound?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., phenyl at position 2) distort the pyrazolone ring, altering dihedral angles (e.g., C9–N1–N2 = 108.9° in ).
  • Electronic Effects : Electron-donating groups (methyl) increase electron density at the sulfonamide nitrogen, enhancing hydrogen-bonding capacity (e.g., N3–H···O2 interactions in ).
  • Quantitative Analysis : Use X-ray data to correlate substituent size (via Tolman steric parameters) with bond-length deviations (e.g., C–N vs. C–O) .

Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?

Methodological Answer:

  • Standardized Protocols : Document reaction conditions (solvent purity, temperature ramps) meticulously.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity crystals.
  • Data Sharing : Deposit crystallographic data in public repositories (e.g., CCDC) with detailed refinement logs .

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